Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate
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Overview
Description
Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate is a synthetic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ester, an alkyne, and two alkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-penten-1-ol and 4-methyl-4-penten-1-ol.
Formation of Intermediate: The starting materials undergo a series of reactions, including esterification and alkyne formation, to produce an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as alkene formation and esterification, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the alkyne and alkene groups can participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid receptor agonist with similar structural features.
5F-MDMB-PINACA (5F-ADB): Another synthetic cannabinoid with a similar mechanism of action.
Uniqueness
Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
920266-27-9 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
methyl 4-methyl-4-pent-4-enylnon-8-en-2-ynoate |
InChI |
InChI=1S/C16H24O2/c1-5-7-9-12-16(3,13-10-8-6-2)14-11-15(17)18-4/h5-6H,1-2,7-10,12-13H2,3-4H3 |
InChI Key |
FQQSYHLAKVWACN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)(CCCC=C)C#CC(=O)OC |
Origin of Product |
United States |
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